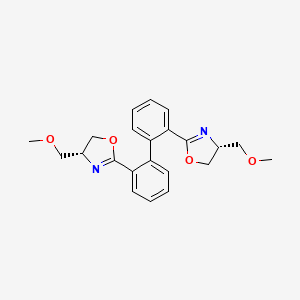
2,2'-Bis((R)-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazoline rings attached to a biphenyl core. The presence of methoxymethyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with oxazoline precursors. One common method includes the use of chiral catalysts to ensure the formation of the desired enantiomer. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to 50°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce biphenyl derivatives with alkyl groups .
Aplicaciones Científicas De Investigación
2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline rings play a crucial role in binding to these targets, while the biphenyl core provides structural stability. The methoxymethyl groups enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(methoxymethoxy)-1,1’-binaphthyl
- 2,2’-Bis(2-oxazoline)
- 2,2’-Bis(hydroxymethyl)-2,2’,2″-nitrilotriethanol
Uniqueness
Compared to similar compounds, 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl stands out due to its unique combination of oxazoline rings and methoxymethyl groups. This structural feature enhances its reactivity and makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(4R)-4-(methoxymethyl)-2-[2-[2-[(4R)-4-(methoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O4/c1-25-11-15-13-27-21(23-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22-24-16(12-26-2)14-28-22/h3-10,15-16H,11-14H2,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
FUEITUBXQPZJFZ-HZPDHXFCSA-N |
SMILES isomérico |
COC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COC |
SMILES canónico |
COCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)

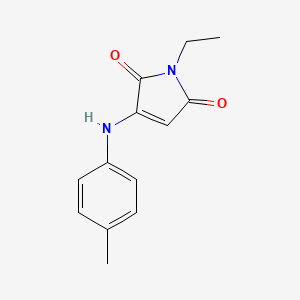
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)
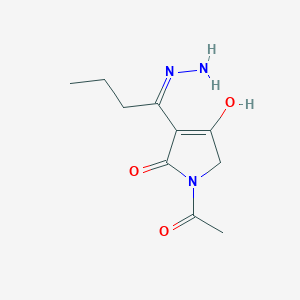

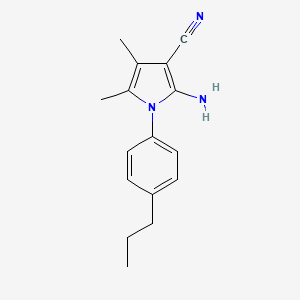
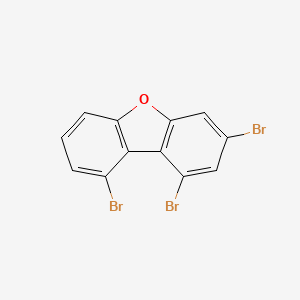
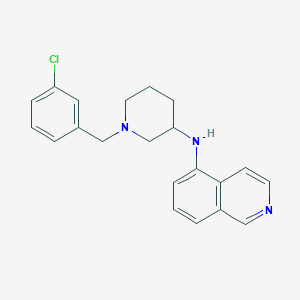
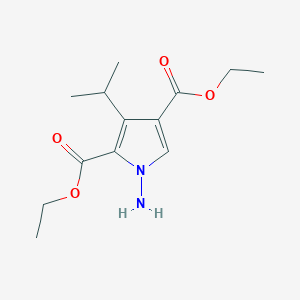
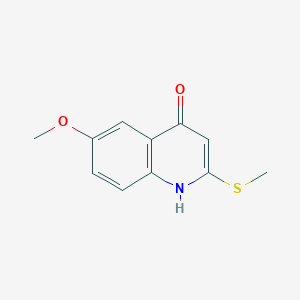

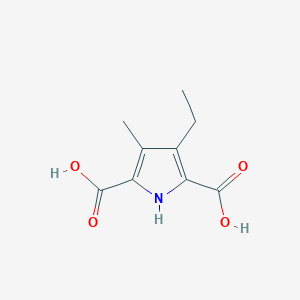
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
